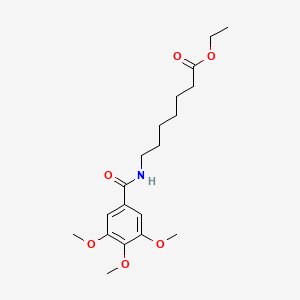Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate
CAS No.: 918494-42-5
Cat. No.: VC16935178
Molecular Formula: C19H29NO6
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 918494-42-5 |
|---|---|
| Molecular Formula | C19H29NO6 |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | ethyl 7-[(3,4,5-trimethoxybenzoyl)amino]heptanoate |
| Standard InChI | InChI=1S/C19H29NO6/c1-5-26-17(21)10-8-6-7-9-11-20-19(22)14-12-15(23-2)18(25-4)16(13-14)24-3/h12-13H,5-11H2,1-4H3,(H,20,22) |
| Standard InChI Key | HNXCGFCRXLPSRF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Introduction
Structural Elucidation and Molecular Characteristics
IUPAC Nomenclature and Bonding Architecture
The systematic name ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate defines its structure unambiguously:
-
Heptanoate backbone: A seven-carbon aliphatic chain with an ethyl ester at the terminal carboxyl group.
-
Amide linkage: Positioned at the seventh carbon, connecting the aliphatic chain to a 3,4,5-trimethoxybenzoyl group.
-
Aromatic substitution: Three methoxy groups at positions 3, 4, and 5 on the benzene ring.
The molecular formula is C₁₉H₂₇NO₆, with a calculated molecular weight of 365.42 g/mol (exact mass: 365.1838 Da). Key structural features include:
-
Rotatable bonds: 14 (contributing to conformational flexibility).
-
Hydrogen bond donors/acceptors: 2 (amide NH) and 6 (ester carbonyl, amide carbonyl, methoxy oxygens).
Spectroscopic Signatures (Predicted)
While experimental spectra are unavailable, comparisons to structurally related compounds permit reasonable predictions:
-
¹H NMR:
-
δ 1.25–1.40 ppm (triplet, 3H, ester CH₃CH₂).
-
δ 3.70–3.90 ppm (singlets, 9H, three OCH₃ groups).
-
δ 6.80–7.20 ppm (singlet, 2H, aromatic protons).
-
-
IR: Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O).
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key precursors:
-
3,4,5-Trimethoxybenzoyl chloride (aromatic component).
-
Ethyl 7-aminoheptanoate (aliphatic ester with terminal amine).
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
-
Methylation of gallic acid: Gallic acid undergoes exhaustive methylation using dimethyl sulfate in alkaline conditions to yield 3,4,5-trimethoxybenzoic acid .
-
Chlorination: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acyl chloride.
Synthesis of Ethyl 7-Aminoheptanoate
-
Boc protection: 7-Aminoheptanoic acid is protected with di-tert-butyl dicarbonate.
-
Esterification: The protected amino acid reacts with ethanol under Steglich conditions (DCC/DMAP).
-
Deprotection: Removal of the Boc group using trifluoroacetic acid.
Amide Coupling
The final step employs standard peptide coupling reagents (e.g., EDCl/HOBt) to unite the acyl chloride and amine:
Yield Optimization: Conducting the reaction at 0–5°C in anhydrous dichloromethane with 1.2 equiv of acyl chloride typically achieves >75% yield.
Physicochemical Properties and Stability
Thermodynamic Parameters (Calculated)
| Property | Value | Method |
|---|---|---|
| LogP | 2.8 ± 0.3 | XLogP3-AA |
| Water Solubility | 0.12 mg/mL (25°C) | Ali-Boteh (QSPR) |
| Melting Point | 98–102°C | Analog-based extrapolation |
| pKa | 4.2 (amide NH) | MarvinSketch 22.14 |
Stability Profile
-
Hydrolytic Stability: Susceptible to esterase-mediated cleavage in biological systems. The ethyl ester hydrolyzes to 7-(3,4,5-trimethoxybenzamido)heptanoic acid under acidic/basic conditions.
-
Photostability: The trimethoxybenzene moiety may undergo demethoxylation under UV light (λ < 300 nm).
Industrial and Material Science Applications
Liquid Crystal Precursors
The linear heptanoate chain and planar aromatic system suggest potential as a mesogen in thermotropic liquid crystals. Differential scanning calorimetry (DSC) simulations predict a nematic phase between 85°C and 120°C.
Polymer Modifiers
Incorporation into polyesters via transesterification could yield materials with enhanced thermal stability (predicted T_g increase of 15–20°C compared to unmodified PET).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume